molecular formula C13H10ClNO2 B094782 4-Chloro-2-(phenylamino)benzoic acid CAS No. 19218-88-3

4-Chloro-2-(phenylamino)benzoic acid

Cat. No. B094782
CAS RN: 19218-88-3
M. Wt: 247.67 g/mol
InChI Key: MTIKNMBLKUFLKL-UHFFFAOYSA-N
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Description

4-Chloro-2-(phenylamino)benzoic acid is a compound that is structurally related to a variety of benzoic acid derivatives which have been synthesized and characterized for different applications, including their use as intermediates in liquid crystal production and as non-steroidal inhibitors of steroid 5α-reductase isozymes . These compounds are of interest due to their potential biological activities and their role in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid was achieved through a 4-step reaction using 4-chloro-1-butanol, with CHCl₃ as the solvent and AlCl₃ as the catalyst, resulting in a yield of over 54% and a product purity of above 99.5% . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by various techniques such as FT-IR and NMR, with the molecular structure further validated by single crystal X-ray structural analysis .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by spectroscopic techniques such as NMR, IR, and UV-VIS, as well as by single crystal X-ray structural analysis . The molecular structure is often stabilized by intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of larger structures, such as dendrimer-like chains . Density functional theory (DFT) methods are also used to optimize molecular structures and geometries .

Chemical Reactions Analysis

The chemical behavior of these compounds in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl ring, which can affect their biological activity and interaction with other molecules, such as DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through elemental analyses, magnetic moments, vibrational and electronic spectra, and thermal behavior studies . For instance, the chloro complexes of cobalt, nickel, and copper with 4-(butylamino) benzoic acid exhibit distinct magnetic and thermal properties, with the cobalt compound having a tetrahedral structure and the nickel and copper compounds having polymeric octahedral structures . The biological activities of these compounds, such as their interaction with DNA and their antioxidant and antitumor activities, are also significant aspects of their chemical properties .

Scientific Research Applications

  • Intramolecular Charge Transfer : 4-(N-phenylamino)benzoic acid (PhABA), a related compound, shows strong Stokes-shifted fluorescence in aprotic polar solvents due to its intramolecular charge transfer (ICT) character. This is useful in understanding the electron donor properties of anilino moieties compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).

  • Photodecomposition Studies : Ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, leads to dechlorination and formation of hydroxybenzoic acids and benzoic acid itself. This finding is significant in environmental chemistry and pollution control (Crosby & Leitis, 1969).

  • Thermal and Spectral Analysis : Chloro compounds of 4-(butylamino) benzoic acid with cobalt, nickel, and copper exhibit distinct thermal behaviors and structural properties, contributing to the understanding of these metals' coordination chemistry (Allan et al., 1991).

  • Mechanism of H2O Loss in Mass Spectrometry : The study of 2-(phenylamino)benzoic acid reveals a mechanism for water loss in mass spectrometry, critical for understanding molecular fragmentation patterns (Ramana & Srinivas, 1984).

  • Synthesis of Chemical Derivatives : Research includes the synthesis of various chemical derivatives from phenylamino benzoic acids, showing the compound's versatility in organic synthesis (Peet & Sunder, 1976).

  • Corrosion Inhibition : Derivatives of phenylamino benzoic acids show potential as corrosion inhibitors for carbon steel in acidic media, important in materials science and engineering (Fouda, El-desoky, & Muhtar, 2008).

  • Biological Imaging Applications : Certain derivatives are used in biological imaging, offering tools for scientific studies in biology and medicine (Nolan et al., 2006).

  • Pharmaceutical Research : Phenylamino benzoic acid derivatives are synthesized as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, relevant in pharmaceutical applications (Salem, Schulz, & Hartmann, 2002).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it causes skin and eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Relevant Papers A paper titled “Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids” investigates the polymorphism in 4-phenylamino-benzoic acids . The study synthesizes a series of 4-PABAs varying in the substitution position and pattern, and investigates their polymorphic behavior .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(phenylamino)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances.

properties

IUPAC Name

2-anilino-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIKNMBLKUFLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346820
Record name 4-chloro-2-(phenylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19218-88-3
Record name 4-chloro-2-(phenylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19218-88-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-chlorobenzoic acid (25.0 g, 106.0 mmol) in 2-ethoxy ethanol (40 mL) was treated with copper powder (0.74 g, 11.6 mmol), copper (I) oxide (0.76 g, 5.3 mmol) and potassium carbonate (15.8 g, 114.0 mmol) at 25° C. under nitrogen. The reaction was stirred at 25° C. for 5 min. At this time, the reaction was treated with aniline (11.2 mL, 124 mmol) and then was heated 135° C. for 48 h. At this time, the reaction was cooled to 25° C., diluted with water (30 mL) and was acidified with a 1N aqueous hydrochloric acid solution. The resulting mixture was stirred at 25° C. overnight. At this time, the resulting precipitate was collected by filtration through a sintered glass funnel. The solids were washed with an excess amount of water (2×100 mL) and then were dried under high vacuum to afford 4-chloro-2-phenylamino-benzoic acid (19 g, 72.3%) as a brown solid. This material was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.